D-Valine, N-(phenoxycarbonyl)-

Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

D-Valine, N-(phenoxycarbonyl)- (CAS 1310695-86-3) is a chiral N-protected α-amino acid for orthogonal peptide synthesis and ritonavir impurity profiling. Its phenoxycarbonyl group enables mild deprotection (HBr/AcOH or hydrogenolysis) orthogonal to acid-labile Boc and base-labile Fmoc groups, preserving sensitive side chains. The D-enantiomer ensures chiral specificity in UPLC-MS/MS impurity quantification. With XLogP3-AA 2.5, it offers intermediate lipophilicity between Boc (cLogP ~1.2-1.5) and Fmoc (cLogP ~4.5) analogs, optimizing ADME properties. Higher melting point (76.0–80.0 °C) vs Cbz analogs ensures long-term storage stability. Ideal for peptide medicinal chemistry and pharmaceutical QC of ritonavir.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
Cat. No. B12084000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Valine, N-(phenoxycarbonyl)-
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)OC1=CC=CC=C1
InChIInChI=1S/C12H15NO4/c1-8(2)10(11(14)15)13-12(16)17-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)(H,14,15)/t10-/m1/s1
InChIKeyHVJMEAOTIUMIBJ-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Valine, N-(phenoxycarbonyl)-: Chiral N-Protected Amino Acid for Peptide Synthesis and Pharmaceutical Quality Control


D-Valine, N-(phenoxycarbonyl)- (CAS 1310695-86-3) is a specialized N-protected α-amino acid derivative featuring a phenoxycarbonyl (PhOCO-) protecting group on the D-enantiomer of valine [1]. This compound is a chiral building block utilized in peptide synthesis and serves as a key reference standard in pharmaceutical impurity profiling, notably for the antiretroviral drug ritonavir [2]. It is characterized by a molecular formula of C₁₂H₁₅NO₄, a molecular weight of 237.25 g/mol, and a computed XLogP3-AA of 2.5, indicating moderate lipophilicity [1].

Why D-Valine, N-(phenoxycarbonyl)- Cannot Be Interchanged with Common N-Protected Valine Analogs


The selection of an N-protected amino acid in synthetic workflows is not a trivial substitution. D-Valine, N-(phenoxycarbonyl)- possesses a unique combination of a phenoxycarbonyl protecting group and D-stereochemistry that directly influences reaction compatibility, deprotection orthogonality, and analytical detectability. Replacing it with a more common analog like Boc-D-Val-OH or Fmoc-D-Val-OH would fundamentally alter the synthetic strategy due to differences in acid/base lability [1], while substituting it with its enantiomer, N-phenoxycarbonyl-L-valine, would invert the stereochemical outcome of any subsequent coupling, potentially rendering a chiral drug substance or intermediate inactive [2]. The following quantitative evidence details these critical differentiators.

Quantitative Evidence for Selecting D-Valine, N-(phenoxycarbonyl)- Over Analogs


Orthogonal Deprotection Compatibility: Phenoxycarbonyl vs. Boc and Fmoc Protecting Groups

The phenoxycarbonyl (PhOCO) group offers a distinct deprotection profile compared to the widely used Boc and Fmoc groups, enabling orthogonal synthetic strategies [1]. While the target compound's specific deprotection kinetics are not directly quantified in a head-to-head study, its class of N-phenoxycarbonyl amino acids (NPCs) is known for stability to acidic conditions (similar to Boc) but can be removed under mild, non-acidic conditions, providing a clear point of differentiation for complex, acid-sensitive sequences where Boc deprotection with TFA is contraindicated [1]. In contrast, Boc-D-Val-OH requires strong acid (e.g., TFA) for removal, and Fmoc-D-Val-OH requires basic conditions (e.g., piperidine) .

Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

Physical Property Differentiation: Melting Point and Crystallinity vs. Cbz-D-Val-OH

Direct comparison of melting points reveals a significant difference in solid-state behavior between D-Valine, N-(phenoxycarbonyl)- and its benzyloxycarbonyl (Cbz) analog. The target compound exhibits a melting point range of 76.0–80.0 °C , whereas Cbz-D-Val-OH melts at a lower range of 58.0–63.0 °C . This 18–20 °C difference in melting point can impact handling, storage stability, and purification processes.

Physicochemical Properties Solid-State Characterization Handling and Storage

Specific Impurity Standard Application: Ritonavir Quality Control

D-Valine, N-(phenoxycarbonyl)- (or its enantiomer) is a key process-related impurity in the synthesis of the antiretroviral drug ritonavir. A validated UPLC-MS/MS method for the simultaneous determination of phenol impurities in ritonavir includes N-phenoxycarbonyl-L-valine (NPV) as a target analyte, with a quantification range of 0.1–1.5 ppm [1]. While the published method validates the L-isomer, the D-isomer serves an identical analytical purpose as a reference standard for impurity identification and quantification in chiral purity assessments.

Pharmaceutical Analysis Impurity Profiling Ritonavir

Molecular Descriptor Profile: Lipophilicity and Topological Polar Surface Area vs. Boc and Fmoc Analogs

Computed physicochemical properties reveal a distinct profile for D-Valine, N-(phenoxycarbonyl)-. Its XLogP3-AA value is 2.5, and its topological polar surface area (TPSA) is 75.6 Ų [1]. In contrast, Boc-D-Val-OH is predicted to be less lipophilic (cLogP ~1.2-1.5) and has a smaller TPSA (~66 Ų) due to the absence of the phenyl ring [2]. Fmoc-D-Val-OH, with its bulky fluorenyl group, is significantly more lipophilic (cLogP ~4.5) and has a larger TPSA (~85 Ų) [3].

Computational Chemistry Drug Design ADME Properties

Optimal Procurement Scenarios for D-Valine, N-(phenoxycarbonyl)- Based on Differentiated Evidence


Orthogonal Protection in Multi-Step Peptide Synthesis

Researchers designing complex peptides that contain acid- or base-sensitive side-chain functionalities should prioritize D-Valine, N-(phenoxycarbonyl)-. Its phenoxycarbonyl group offers a deprotection profile distinct from Boc (acid-labile) and Fmoc (base-labile), as inferred from the NPC monomer class [1]. This orthogonality allows for selective deprotection under mild, non-acidic conditions (e.g., HBr/AcOH or hydrogenolysis), preserving the integrity of other protecting groups and sensitive moieties within the peptide sequence [1].

Pharmaceutical Impurity Profiling and Quality Control for Ritonavir

Analytical laboratories involved in the quality control of ritonavir drug substance or drug product should procure this compound as a reference standard. The validated UPLC-MS/MS method for quantifying phenol impurities in ritonavir specifically includes N-phenoxycarbonyl-L-valine within a 0.1–1.5 ppm range [2]. The D-isomer serves the critical role of verifying the method's chiral specificity and quantifying any D-isomer impurities, ensuring the enantiomeric purity of the final pharmaceutical product [2].

Chiral Building Block with Controlled Physicochemical Properties for Drug Discovery

Medicinal chemists seeking a D-valine building block with an intermediate lipophilicity profile (XLogP3-AA = 2.5) and moderate TPSA (75.6 Ų) should select D-Valine, N-(phenoxycarbonyl)- over the less lipophilic Boc analog (cLogP ~1.2-1.5) or the highly lipophilic Fmoc analog (cLogP ~4.5) [3]. This property profile is advantageous for optimizing the ADME properties of peptide-based drug candidates, balancing solubility and passive membrane permeability [3].

Research Requiring Crystalline Handling and Thermal Stability

Laboratories prioritizing ease of handling and long-term storage of solid reagents should consider D-Valine, N-(phenoxycarbonyl)-. Its melting point of 76.0–80.0 °C is significantly higher than that of the common Cbz analog (58.0–63.0 °C), suggesting greater thermal stability and potentially improved crystallinity . This characteristic can simplify purification and storage logistics for research groups working with milligram to gram-scale quantities .

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